molecular formula C10H18O4 B175645 Dimethyl 2,5-dimethylhexanedioate CAS No. 19550-58-4

Dimethyl 2,5-dimethylhexanedioate

Cat. No.: B175645
CAS No.: 19550-58-4
M. Wt: 202.25 g/mol
InChI Key: LHJHRVVZHAHRCZ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dimethylhexanedioate is an organic compound with the molecular formula C10H18O4 It is an ester derivative of 2,5-dimethylhexanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,5-dimethylhexanedioate can be synthesized through esterification reactions involving 2,5-dimethylhexanedioic acid and methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dimethylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2,5-dimethylhexanedioic acid and methanol.

    Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: 2,5-dimethylhexanedioic acid and methanol.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,5-dimethylhexanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,5-dimethylhexanedioate depends on the specific application and reaction it is involved in. Generally, it acts as a reactant or intermediate in chemical reactions, where its ester group undergoes transformations to form new compounds. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-dimethylhexanoate: Another ester derivative with similar structural properties.

    2,5-Dimethyl-2,5-hexanediol: A diol derivative with different functional groups but similar carbon backbone.

Uniqueness

Dimethyl 2,5-dimethylhexanedioate is unique due to its specific ester functional groups, which provide distinct reactivity and applications compared to its similar compounds. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

dimethyl 2,5-dimethylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJHRVVZHAHRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409012
Record name 1,6-dimethyl 2,5-dimethylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-58-4
Record name 1,6-Dimethyl 2,5-dimethylhexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-dimethyl 2,5-dimethylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,5-dimethyladipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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